molecular formula C15H12O4 B1678386 5,7-Dihydroxyflavanone CAS No. 68745-38-0

5,7-Dihydroxyflavanone

Cat. No.: B1678386
CAS No.: 68745-38-0
M. Wt: 256.25 g/mol
InChI Key: URFCJEUYXNAHFI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pinocembrin has been shown to target several key proteins and pathways in the body. It has demonstrated anti-inflammatory and neuroprotective effects . The compound has also shown the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis .

Mode of Action

Pinocembrin interacts with its targets to bring about a variety of changes. It has been shown to pass through the blood-brain barrier (BBB) in a passive transport process, which is partly conducted by p-glycoprotein . This allows it to exert its effects in the central nervous system (CNS), where it has demonstrated neuroprotective effects .

Biochemical Pathways

Pinocembrin affects several biochemical pathways. Its anti-inflammatory and neuroprotective effects are likely due to its ability to modulate mitochondrial function and regulate apoptosis . It also has the ability to reduce reactive oxygen species, which can damage cells and contribute to inflammation and other diseases .

Pharmacokinetics

After oral administration, Pinocembrin is well metabolized and absorbed . It has been shown to pass through the BBB, indicating that it might be useful for treatment of diseases in the CNS .

Result of Action

The result of Pinocembrin’s action is a reduction in inflammation and protection of neurons. It has also been shown to protect the BBB, which is crucial for maintaining the health of the CNS . In vitro and in vivo studies have provided evidence that Pinocembrin can protect the brain against damage from ischemic stroke .

Biochemical Analysis

Biochemical Properties

5,7-Dihydroxyflavanone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate mitochondrial function, reduce reactive oxygen species, and regulate apoptosis . The compound interacts with enzymes such as p-glycoprotein, which facilitates its passive transport across the blood-brain barrier . Additionally, this compound has been found to inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .

Cellular Effects

This compound influences various cellular processes and cell types. It has been observed to protect neurons, astrocytes, and microglia from oxidative stress and inflammation . The compound modulates cell signaling pathways, including those involving reactive oxygen species and apoptosis . Furthermore, this compound affects gene expression related to antioxidant defense and mitochondrial function, thereby enhancing cellular metabolism and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes involved in oxidative stress, such as NADPH oxidase, reducing the production of reactive oxygen species . The compound also modulates mitochondrial function by enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase . Additionally, this compound influences gene expression by activating transcription factors involved in antioxidant defense and apoptosis regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability in various in vitro and in vivo models, maintaining its antioxidant and neuroprotective properties over extended periods . Long-term studies have demonstrated that this compound can sustain its protective effects on cellular function, reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without adverse reactions . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining optimal dosages for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes hydroxylation, glycosylation, and O-methylation reactions, which enhance its solubility and bioavailability . These metabolic processes also influence the compound’s antioxidant and anti-inflammatory properties by modulating its interaction with cellular targets .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier is facilitated by p-glycoprotein, allowing it to exert neuroprotective effects in the central nervous system . Additionally, this compound accumulates in tissues with high oxidative stress, such as the liver and brain, where it exerts its protective effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the mitochondria, where it modulates mitochondrial function and enhances antioxidant defense . Additionally, this compound can be found in the cytoplasm and nucleus, where it influences gene expression and cell signaling pathways . Post-translational modifications, such as glycosylation, may also direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7-Dihydroxyflavanone can be synthesized through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of starting materials like chalcones, which undergo cyclization reactions to form flavanones . Biosynthesis, on the other hand, involves the use of metabolic engineering strategies and two-phase pH fermentation to enhance production efficiency .

Industrial Production Methods: Industrial production of pinocembrin often relies on the extraction from natural sources such as propolis and certain plants. Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxyflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form pinocembrin chalcone, and it can also participate in reduction reactions to yield dihydroflavanones .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure high yield and purity .

Major Products: The major products formed from these reactions include pinocembrin chalcone, dihydroflavanones, and various derivatives that exhibit enhanced pharmacological properties .

Comparison with Similar Compounds

  • Naringenin
  • Hesperetin
  • Quercetin

Properties

IUPAC Name

5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFCJEUYXNAHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285959
Record name 5,7-Dihydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-39-7, 68745-38-0
Record name Pinocembrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 68745-38-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dihydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.4 g of the benzyl protected pinocembrin in R-configuration obtained in Example 3 was dissolved in 100 ml of DMF, 20 ml of 10% aqueous HCl and 3.5 g of 10% Pd—C with a water content of 62.9% were added, and then a hydrogenation at normal pressure was performed. The reaction was monitored by TLC until completion (about 5 h). Then stopped stirring, the reaction mixture was filtered and extracted with ethyl acetate and water. The organic phase was collected, evaporated to remove solvent, and recrystallized with 95% ethanol to give a white solid of (S)-pinocembrin (3.0 g, yield 92%) with specific rotation [α]D20=−45.63° (c=0.515, methanol), and e.e %>99.3%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
benzyl
Quantity
4.4 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Name
Quantity
20 mL
Type
reactant
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Quantity
0 (± 1) mol
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reactant
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3.5 g
Type
catalyst
Reaction Step Four
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Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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